molecular formula C19H15ClN4O2 B2643041 N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-42-5

N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2643041
CAS No.: 864855-42-5
M. Wt: 366.81
InChI Key: DBZLRFORGQEDDN-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine carboxamide family, characterized by a fused tricyclic core (pyrido-pyrrolo-pyrimidine) with a carboxamide substituent at position 2. The 4-chlorophenyl group at the amide nitrogen distinguishes it from other analogs. For example, describes the synthesis of analogous carboxamides via coupling of pyridopyrrolopyrimidine carboxylic acids with aromatic amines using carbodiimide-mediated reactions . The 4-chlorophenyl group is expected to influence electronic properties, solubility, and biological interactions due to its electron-withdrawing nature and moderate lipophilicity.

Properties

IUPAC Name

N-(4-chlorophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-4-3-9-24-16(11)22-17-14(19(24)26)10-15(23(17)2)18(25)21-13-7-5-12(20)6-8-13/h3-10H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZLRFORGQEDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chlorobenzylamine and 2,4-dichloropyrimidine can be used. The reaction typically involves heating in the presence of a base like potassium carbonate and a solvent such as dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting various cancer types. Notably, it has shown promising results in inhibiting glioblastoma cell lines:

  • Mechanism of Action : The compound exhibits inhibition of the AKT signaling pathway, which is crucial in glioma malignancy. By targeting AKT2/PKBβ, it has demonstrated low micromolar activity against this kinase, which is often implicated in oncogenesis .
  • In vitro Studies : In laboratory settings, the compound has inhibited 3D neurosphere formation in primary patient-derived glioma stem cells. This indicates its potential to disrupt tumor growth and viability without significantly affecting non-cancerous cells .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2:

  • Inhibition of Viral Protease : It has been reported to inhibit the main protease (Mpro) of SARS-CoV-2 effectively. In vitro assays revealed that certain derivatives of the compound exhibited significant antiviral activity with IC50 values lower than those of established antiviral agents .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis showed that modifications to the chemical structure could enhance antiviral efficacy. For instance, specific substitutions on the pyrido-pyrimidine scaffold improved binding affinity and inhibitory potency against viral targets .

Synthesis and Derivatives

The synthesis of N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves several chemical reactions that yield various derivatives with enhanced biological activities:

Compound Activity IC50/EC50 Values Notes
Compound 29Antiviral0.0519 µMStrong Mpro inhibitor
Compound 4jAnticancerLow micromolarSelective for glioma cells

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By binding to DHFR, the compound reduces the availability of tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and ultimately leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound (inferred) with structurally similar analogs from the evidence:

Compound Name (Substituent) Molecular Formula Molecular Weight logP logD Hydrogen Bond Acceptors Polar Surface Area (Ų) Key Substituent Effects
N-(4-chlorophenyl)-... (hypothetical) C₉₉H₁₅ClN₄O₂* ~384.8 ~3.0† ~3.0† 5 ~85‡ Electron-withdrawing Cl enhances polarity; moderate lipophilicity
N-(2-Ethylphenyl)-... () C₂₁H₂₀N₄O₂ 360.417 Ethyl group increases lipophilicity
N,N-diethyl-... () C₁₇H₂₀N₄O₂ 312.37 1.64 1.64 5 42.36 Diethyl substitution reduces steric hindrance, lowers molecular weight
N-(2,3-dimethylphenyl)-... () C₂₁H₂₀N₄O₂ 360.41 3.56 3.56 5 48.82 Methyl groups enhance lipophilicity and steric bulk
N-(3,5-dimethylphenyl)-... () C₂₁H₂₀N₄O₂ 360.41 Symmetric methyl groups may improve crystallinity
1-Benzyl-7-methyl-N-(4-methylphenyl)-... () C₂₆H₂₂N₄O₂ 422.48 Benzyl group increases molecular weight and π-π stacking potential

*Inferred formula (core: C₁₇H₁₃N₄O₂ + C₆H₄Cl).
†Estimated based on substituent contributions (Cl ≈ +0.7 logP vs. H).
‡Calculated using group contribution methods.

Key Observations:

  • Lipophilicity (logP): The 4-chlorophenyl group likely confers a logP of ~3.0, intermediate between the highly lipophilic 2,3-dimethylphenyl derivative (logP 3.56) and the less lipophilic N,N-diethyl analog (logP 1.64) . Chlorine’s electron-withdrawing nature may slightly reduce logP compared to alkyl-substituted aryl groups.
  • Polar Surface Area (PSA): The 4-chlorophenyl derivative’s PSA (~85 Ų) is comparable to other carboxamides, suggesting similar membrane permeability and solubility profiles .
  • Synthetic Accessibility: All analogs, including the target compound, are synthesized via carbodiimide-mediated coupling of pyridopyrrolopyrimidine carboxylic acids with substituted anilines .

Biological Activity

N-(4-chlorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H18ClN3OC_{19}H_{18}ClN_3O with a molecular weight of 349.82 g/mol. Its unique structure allows it to interact with various biological targets.

PropertyValue
Molecular FormulaC19H18ClN3O
Molecular Weight349.82 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and cell proliferation. This inhibition leads to reduced nucleotide synthesis and ultimately affects cell growth and division .
  • Antitumor Activity : Studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis in tumor cells by disrupting metabolic pathways associated with DNA synthesis .
  • Calcium Channel Blocking : Similar to other pyridine derivatives, this compound may act as a calcium channel blocker, influencing muscle contraction and neurotransmitter release . This property suggests potential applications in cardiovascular therapies.

Therapeutic Potential

The therapeutic implications of this compound extend across several medical fields:

  • Anticancer Therapy : Its ability to inhibit DHFR makes it a candidate for cancer treatment, particularly in tumors expressing folate receptors .
  • Antiviral Applications : Preliminary studies suggest that this compound may exhibit antiviral properties against specific viral infections by disrupting viral replication mechanisms .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antitumor Activity : A study published in Cancer Research reported that the compound significantly inhibited the proliferation of folate receptor α-expressing Chinese hamster ovary cells. The mechanism involved S-phase accumulation and apoptosis, indicating its potential as an antitumor agent .
  • Antiviral Efficacy : Research indicated that derivatives of pyrido[2,3-d]pyrimidines showed promising antiviral activity against hepatitis C virus (HCV), suggesting that modifications to the core structure could enhance efficacy against viral pathogens .

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